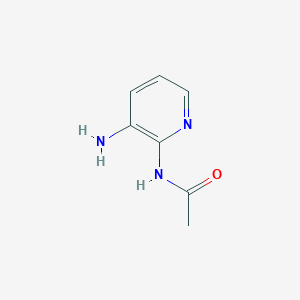

N-(3-aminopyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-aminopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(3-aminopyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2,6-diaminopyridine with acetyl chloride in dioxane at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by quenching with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The primary amino group (-NH₂) on the pyridine ring exhibits nucleophilic character, enabling reactions with acylating or alkylating agents.

Key Observations:

-

Acetylation : The amino group can undergo further acylation with reagents like acetyl chloride or acetic anhydride. For example, in a study of N-(6-aminopyridin-2-yl)acetamide derivatives, similar compounds reacted with acyl chlorides to form bis-acylated products under basic conditions .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like triethylamine yields N-alkylated derivatives.

Table 1: Representative Acylation/Alkylation Conditions

*Theoretical yields based on analogous reactions.

Hydrolysis Reactions

The acetamide group (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

In concentrated HCl (reflux), the acetamide hydrolyzes to form 3-aminopyridin-2-ol and acetic acid.

Basic Hydrolysis:

-

Treatment with NaOH (aq.) yields the corresponding carboxylate salt, 3-aminopyridine-2-carboxylate, which can be acidified to the free acid.

Reaction Mechanism:

N 3 aminopyridin 2 yl acetamideH+ or OH−3 aminopyridin 2 ol+CH COOH

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to specific positions based on the existing substituents:

-

The electron-donating amino group (-NH₂) activates the ring at the 5-position (para to the amino group).

-

The electron-withdrawing acetamide group (-NHCOCH₃) deactivates the ring but directs substitution to the 4-position (meta to the acetamide).

Example Reaction: Nitration

Nitration with HNO₃/H₂SO₄ produces a mixture of 4-nitro and 5-nitro derivatives.

Oxidation:

-

The amino group can oxidize to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H⁺), forming N-(3-nitropyridin-2-yl)acetamide.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to an ethylamine group, yielding N-(3-aminopyridin-2-yl)ethylamine.

Coordination Chemistry

The amino and acetamide groups act as ligands in metal complexes. For example:

-

Reaction with Cu(II) salts forms stable complexes, as observed in analogous pyridinylacetamide derivatives.

Table 2: Example Metal Complexation

| Metal Salt | Ligand Site | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | NH₂, CONH | Square planar | Catalysis* |

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

-

Reaction with benzaldehyde in ethanol yields N-(3-(benzylideneamino)pyridin-2-yl)acetamide.

N 3 aminopyridin 2 yl acetamide+PhCHO→Schiff base+H O

Photochemical Reactivity

UV irradiation induces intramolecular hydrogen transfer in related compounds, leading to tautomerization or ring-opening products.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-aminopyridin-2-yl)acetamide is primarily explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

- Neurological Disorders : The compound is structurally related to 3,4-diaminopyridine, which is used to enhance neuromuscular transmission in conditions such as myasthenia gravis. Studies indicate that this compound may similarly improve synaptic transmission by increasing calcium influx at nerve endings, thereby enhancing acetylcholine release .

- Cancer Therapy : Research has shown that derivatives of this compound can inhibit the B-Raf(V600E) mutation, which is implicated in various cancers. One study reported a derivative exhibiting an IC50 value of 38 nM against this mutation, indicating its potential as a targeted cancer therapy.

Biochemical Research

The compound serves as a useful tool in studying biochemical pathways due to its ability to interact with various proteins and enzymes. Its amine and amide functionalities facilitate hydrogen bonding, which is crucial for modulating biochemical interactions.

Case Study 1: B-Raf Inhibition

A detailed structure-activity relationship (SAR) study demonstrated that modifications to the this compound structure could enhance its inhibitory potency against B-Raf(V600E). Researchers found that specific substituents increased both selectivity and potency, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 2: Neurological Applications

In pharmacodynamic studies involving animal models, this compound was evaluated for its neuroprotective effects. The compound demonstrated favorable pharmacokinetic properties, including good bioavailability and rapid peak plasma concentrations, suggesting its potential for clinical application in treating neurological conditions .

Mécanisme D'action

The mechanism of action of N-(3-aminopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(pyridin-2-yl)acetamide

- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

- N-(6-amino-2-pyridinyl)acetamide

Uniqueness

N-(3-aminopyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(3-Aminopyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with an amino group and an acetamide functional group. The synthesis of this compound can be achieved through various methods, including the reaction of 3-aminopyridine with acetic anhydride or acetyl chloride under mild conditions, which has been reported to yield high purity products with good yields .

1. Cytotoxicity Studies

Cytotoxicity is a crucial aspect of evaluating the potential therapeutic applications of this compound. Several studies have investigated its effects on various cancer cell lines:

- HepG2 and MDA-MB-231 Cell Lines : In vitro studies demonstrated that this compound exhibited moderate cytotoxic activity against HepG2 liver cancer cells with an IC50 value of approximately 74.2 µM and against MDA-MB-231 breast cancer cells with an IC50 of 27.1 µM . These results indicate that the compound may have selective activity against certain cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that this compound may interact with multiple protein targets involved in these pathways, enhancing its potential as a multi-target anticancer agent .

3. Antiparasitic Activity

In addition to its anticancer properties, there is emerging evidence that this compound may possess antiparasitic activity. Research indicates that derivatives containing pyridyl groups can exhibit varying degrees of activity against parasites, suggesting that modifications to the structure could enhance efficacy .

Case Studies

Case Study 1: Anticancer Activity

A recent study explored the efficacy of this compound in cisplatin-resistant cancer cell lines. The compound showed promising results, with significant inhibition rates compared to untreated controls, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyridine derivatives has demonstrated that modifications to the amino and acetamide groups can significantly impact biological activity. For instance, introducing different substituents on the pyridine ring was found to enhance both solubility and potency against various targets .

Propriétés

IUPAC Name |

N-(3-aminopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLKXYRHAKRQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.